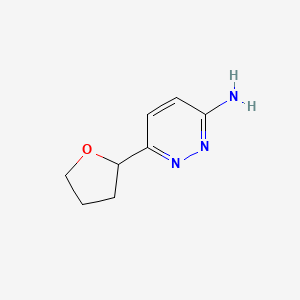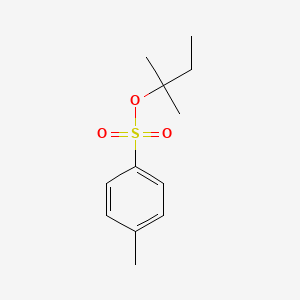
2-Methylbutan-2-yl 4-methylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylbutan-2-yl 4-methylbenzene-1-sulfonate is an organic compound with the molecular formula C12H18O3S. It is a sulfonate ester derived from 4-methylbenzenesulfonic acid and 2-methylbutan-2-ol. This compound is of interest in various chemical research and industrial applications due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbutan-2-yl 4-methylbenzene-1-sulfonate typically involves the esterification of 4-methylbenzenesulfonic acid with 2-methylbutan-2-ol. This reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the removal of water and drive the reaction to completion. The reaction conditions often include:
Temperature: Typically around 60-80°C.
Solvent: Commonly used solvents include dichloromethane or toluene.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant feed rates is common. Additionally, purification steps like distillation or recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylbutan-2-yl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 4-methylbenzenesulfonic acid and 2-methylbutan-2-ol.
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide).
Hydrolysis: Acidic or basic conditions with catalysts such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include various substituted benzene derivatives.
Hydrolysis: 4-Methylbenzenesulfonic acid and 2-methylbutan-2-ol.
Oxidation: Sulfonic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
2-Methylbutan-2-yl 4-methylbenzene-1-sulfonate is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis, particularly in the formation of sulfonate esters and as an intermediate in various chemical reactions.
Biology: Used in studies involving enzyme inhibition and protein modification due to its reactive sulfonate group.
Medicine: Investigated for potential pharmaceutical applications, including as a precursor for drug synthesis.
Industry: Employed in the production of specialty chemicals, polymers, and as a stabilizer in certain formulations.
Wirkmechanismus
The mechanism by which 2-Methylbutan-2-yl 4-methylbenzene-1-sulfonate exerts its effects involves the reactivity of the sulfonate ester group. This group can participate in nucleophilic substitution reactions, where it acts as a leaving group, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methylbutan-2-yl 4-chlorobenzene-1-sulfonate
- 2-Methylbutan-2-yl 4-nitrobenzene-1-sulfonate
- 2-Methylbutan-2-yl 4-methoxybenzene-1-sulfonate
Comparison
Compared to these similar compounds, 2-Methylbutan-2-yl 4-methylbenzene-1-sulfonate is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and physical properties. For instance, the electron-donating effect of the methyl group can make the compound more reactive in certain nucleophilic substitution reactions compared to its chloro or nitro counterparts.
Eigenschaften
Molekularformel |
C12H18O3S |
|---|---|
Molekulargewicht |
242.34 g/mol |
IUPAC-Name |
2-methylbutan-2-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H18O3S/c1-5-12(3,4)15-16(13,14)11-8-6-10(2)7-9-11/h6-9H,5H2,1-4H3 |
InChI-Schlüssel |
NSGUOMHMICCRAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)OS(=O)(=O)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


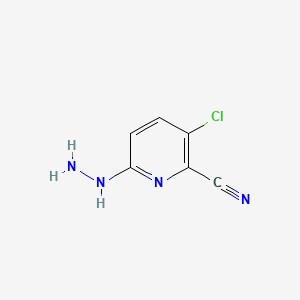
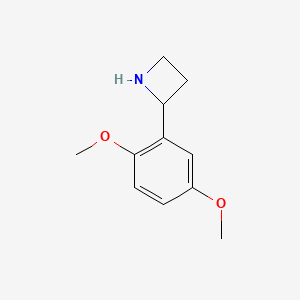
![3-{[3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy}-2,2-bis({[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy}methyl)propyl3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B13532199.png)
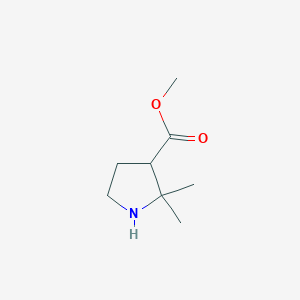
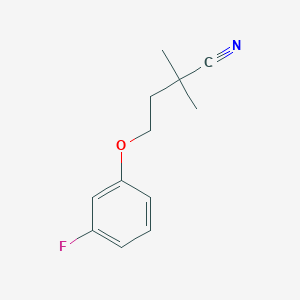

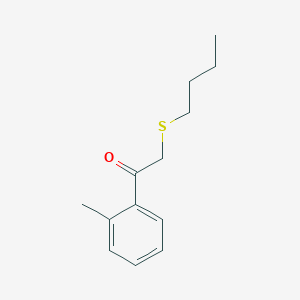

![3-(Azidomethyl)-5-[(fluorosulfonyl)oxy]benzoicacid](/img/structure/B13532223.png)

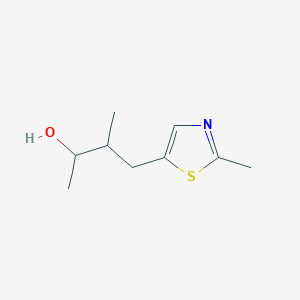
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid](/img/structure/B13532241.png)

